N-(2-((1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
This compound is a derivative of indole and chromene, both of which are aromatic heterocyclic organic compounds. The indole portion of the molecule is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Chromene is a chemical compound consisting of a benzene ring fused with a heterocyclic pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and chromene moieties, along with the thioether and amide functional groups. The exact structure would need to be determined through techniques such as NMR, IR, and mass spectrometry .Scientific Research Applications
- The mechanism of action involves blocking arachidonate binding, inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). This results in analgesic and anti-inflammatory effects .
- Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its anti-inflammatory action, potentially reducing severe respiratory mortality associated with COVID-19 .
- Tryptamine derivatives play a fundamental role in the human body, regulating processes within the central nervous system, including sleep, cognition, memory, and behavior .
- Our compound’s structure suggests it could exhibit antiviral effects. For instance, a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides were discovered as potent dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV) .
Anti-Inflammatory and Analgesic Properties
Neuromodulation and Behavior Regulation
Antiviral Activity
Plant Hormone Analog
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral replication .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer growth, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(15-11-13-5-1-4-8-17(13)25-20(15)24)21-9-10-26-18-12-22-16-7-3-2-6-14(16)18/h1-8,11-12,22H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVXFRPVOBBPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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